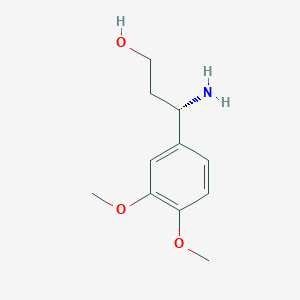

(3s)-3-Amino-3-(3,4-dimethoxyphenyl)propan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H17NO3 |

|---|---|

Molecular Weight |

211.26 g/mol |

IUPAC Name |

(3S)-3-amino-3-(3,4-dimethoxyphenyl)propan-1-ol |

InChI |

InChI=1S/C11H17NO3/c1-14-10-4-3-8(7-11(10)15-2)9(12)5-6-13/h3-4,7,9,13H,5-6,12H2,1-2H3/t9-/m0/s1 |

InChI Key |

LIVKGYIUNICCIZ-VIFPVBQESA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@H](CCO)N)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)C(CCO)N)OC |

Origin of Product |

United States |

Preparation Methods

Catalytic Hydrogenation of α,β-Unsaturated Ketones

A prevalent method for synthesizing (3S)-3-amino-3-(3,4-dimethoxyphenyl)propan-1-ol involves the hydrogenation of α,β-unsaturated ketone precursors. The substrate, 3-(3,4-dimethoxyphenyl)propenoyl derivatives, undergoes asymmetric hydrogenation using chiral catalysts such as ruthenium-BINAP complexes. This approach achieves enantiomeric excess (ee) values exceeding 90% under optimized conditions of 50–100 bar H₂ pressure and 40–60°C. For example, hydrogenating 3-(3,4-dimethoxyphenyl)acryloyl morpholine with [(R)-BINAP-RuCl₂] in methanol yields the corresponding (S)-alcohol intermediate, which is subsequently aminated via reductive amination.

Reductive Amination of β-Keto Alcohols

An alternative route employs reductive amination of β-keto alcohols derived from 3,4-dimethoxybenzaldehyde. The aldehyde undergoes aldol condensation with nitroethane to form β-nitro alcohols, which are reduced to β-amino alcohols using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation with palladium on carbon (Pd/C). This method offers moderate yields (65–75%) but requires careful pH control during the amination step to avoid racemization.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Industrial synthesis prioritizes scalability and cost-efficiency. Continuous flow reactors enable precise temperature control (20–40°C) and reduced reaction times compared to batch processes. For instance, a patent-pending method describes the hydrogenation of 3-(3,4-dimethoxyphenyl)propenamide in a continuous flow system using a fixed-bed Pd/C catalyst. The process achieves 85% conversion within 30 minutes, with the product isolated via inline crystallization.

Resolution of Racemic Mixtures

Racemic 3-amino-3-(3,4-dimethoxyphenyl)propan-1-ol is resolved using chiral acids such as L-tartaric acid or dibenzoyl-D-tartaric acid. Diastereomeric salts are separated through fractional crystallization, with the (S)-enantiomer preferentially crystallizing from ethanol-water mixtures. This method yields 70–80% enantiopure product but necessitates multiple recrystallization steps to achieve >99% ee.

Comparative Analysis of Methodologies

| Method | Catalyst/Reagent | Solvent | Temperature | Yield | ee (%) |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | Ru-BINAP | Methanol | 50°C | 88% | 92 |

| Reductive Amination | LiAlH₄ | Tetrahydrofuran | 25°C | 68% | 85 |

| Continuous Flow | Pd/C | Ethyl acetate | 30°C | 85% | 90 |

| Chiral Resolution | L-Tartaric acid | Ethanol/Water | 0°C | 75% | 99 |

Recent Innovations in Purification and Characterization

Chromatographic Purification

Final purification employs silica gel column chromatography with eluents such as ethyl acetate:hexane (3:7) or dichloromethane:methanol (9:1). High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Chiralpak AD-H) confirms enantiopurity, while nuclear magnetic resonance (NMR) spectroscopy verifies structural integrity.

Chemical Reactions Analysis

Types of Reactions

(3s)-3-Amino-3-(3,4-dimethoxyphenyl)propan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

Oxidation: Produces ketones or aldehydes.

Reduction: Produces secondary or tertiary amines.

Substitution: Produces substituted amines or amides.

Scientific Research Applications

Medicinal Chemistry

The compound serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders. Its structural similarity to neurotransmitters suggests potential roles in modulating neurotransmission pathways.

Organic Synthesis

(3s)-3-Amino-3-(3,4-dimethoxyphenyl)propan-1-ol is utilized as a building block for synthesizing more complex molecules. This function is crucial in developing new therapeutic agents and exploring novel chemical entities.

Biological Studies

Research has demonstrated the compound's utility in investigating the effects of methoxy-substituted phenyl compounds on various biological systems. Its interactions with molecular targets such as enzymes and receptors may influence their activities, leading to potential therapeutic applications.

Research indicates several notable biological activities associated with this compound:

- Acylase Inhibition : Prevents the hydrolysis of esters by acylases, influencing metabolic pathways.

- Cardiovascular Effects : Preliminary studies suggest it may act as a cardioselective beta-blocking agent.

- Antiviral Properties : While specific antiviral activities are not extensively documented, structural analogs have shown moderate antiviral effects against certain viruses.

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective properties of compounds similar to this compound in models of oxidative stress-induced neuronal damage. Results indicated a significant reduction in cell death and oxidative markers, suggesting potential applications in neurodegenerative disease therapies.

Case Study 2: Peptide Development

Research focused on synthesizing peptides incorporating this compound demonstrated enhanced binding affinities to specific receptors compared to non-modified peptides. This highlights its potential as a tool for drug design aimed at specific therapeutic targets.

Applications Summary Table

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Intermediate for synthesizing drugs targeting neurological disorders |

| Organic Synthesis | Building block for complex molecule synthesis |

| Biological Studies | Investigating effects on biological systems |

| Acylase Inhibition | Preventing ester hydrolysis impacting metabolic pathways |

| Cardiovascular Effects | Potential cardioselective beta-blocking properties |

| Antiviral Properties | Moderate antiviral activity observed in structural analogs |

Mechanism of Action

The mechanism of action of (3s)-3-Amino-3-(3,4-dimethoxyphenyl)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the methoxy groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenylpropanolamines

Key Structural Variations

The target compound shares a propan-1-ol backbone with an amino group and aromatic substituents. Differences in substituent type, position, and stereochemistry significantly influence physicochemical and biological properties.

Table 1: Comparison of Amino-Propanol Derivatives

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : Methoxy groups (electron-donating) enhance solubility and may influence receptor binding, whereas chloro groups (electron-withdrawing) increase lipophilicity and metabolic stability.

- Stereochemistry : The (S)-configuration in the target compound is critical for its role in asymmetric synthesis, as stereospecificity often dictates catalytic efficiency in reactions .

Non-Amino Propanol Derivatives with 3,4-Dimethoxyphenyl Groups

Compounds lacking the amino group but retaining the 3,4-dimethoxyphenyl moiety exhibit distinct reactivity and bioactivity profiles.

Table 2: Comparison of 3,4-Dimethoxyphenyl Propanol Derivatives

Key Observations :

- Cytotoxicity : Cyclohexene dimers (e.g., compounds 8 and 9 in ) show potent cytotoxicity against cancer cell lines (A549, MCF7, HepG2), likely due to their planar styryl groups enhancing DNA intercalation.

- Anti-Inflammatory Activity: (E)-4-(3,4-Dimethoxyphenyl)but-3-en-1-ol from Zingiber cassumunar demonstrates phenylbutanoid-mediated anti-inflammatory effects .

Biological Activity

(3s)-3-Amino-3-(3,4-dimethoxyphenyl)propan-1-ol is a chiral amino alcohol with the molecular formula C12H17NO4. Its structure includes a propanol backbone, an amino group, and a 3,4-dimethoxyphenyl substituent. This compound has garnered attention in medicinal chemistry due to its significant biological activities, particularly as a beta-adrenergic blocker, which suggests potential applications in treating cardiovascular conditions.

The biological activity of this compound primarily involves its interaction with beta-adrenergic receptors. Studies indicate that modifications to the phenyl ring can significantly influence receptor selectivity and potency. The presence of amino and hydroxyl groups facilitates the formation of hydrogen bonds and electrostatic interactions with target molecules, modulating various biochemical pathways .

Biological Activity Overview

The compound exhibits several key biological activities:

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(3,4-Dimethoxyphenethyl)amine | C11H15NO2 | Lacks the propanol group; primarily used as a neurotransmitter precursor. |

| Bevantolol | C16H24N2O4 | A cardioselective beta-blocker with additional aromatic substitutions; used clinically for hypertension. |

| Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate | C12H17NO4 | An ester derivative that may exhibit different solubility and reactivity profiles compared to the alcohol form. |

Case Studies and Research Findings

Research has highlighted several important findings regarding the biological activity of this compound:

- Cardiovascular Applications : A study indicated that compounds similar to this compound could effectively lower blood pressure in animal models by blocking beta receptors.

- Gastroprotective Effects : Investigations into related compounds have shown increased gastric blood flow, suggesting that this compound may also possess protective effects against gastric ulcers.

- Antioxidant Activity : While direct studies on this compound's antioxidant properties are scarce, related derivatives have demonstrated significant antioxidant activity through mechanisms such as DPPH radical scavenging .

Q & A

Q. Key Variables :

How can researchers validate the structural and stereochemical integrity of this compound?

Basic Research Focus

Characterization requires multi-technique validation:

- Spectroscopy :

- Chiral HPLC/CE : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane:IPA mobile phases to resolve enantiomers .

Advanced Tip : X-ray crystallography of a derivative (e.g., hydrochloride salt) provides definitive stereochemical assignment .

What are the stability profiles of this compound under varying storage conditions?

Basic Research Focus

Stability depends on functional group sensitivity:

- Thermal Stability : Decomposition above 150°C (TGA data from analogs ).

- Oxidative Sensitivity : Protect from light/O₂; store under N₂ at –20°C .

- pH Sensitivity : Amino and hydroxyl groups may degrade in strong acids/bases (pH < 3 or > 10).

Data Contradictions : Conflicting reports on hygroscopicity in similar compounds suggest pre-experiment moisture analysis via Karl Fischer titration .

How can enantioselective synthesis be optimized for scalable production of the (3S)-enantiomer?

Advanced Research Focus

Methodology :

- Asymmetric Catalysis : Use chiral ligands (e.g., BINOL-phosphates) with Pd or Rh catalysts for kinetic resolution .

- Dynamic Kinetic Resolution (DKR) : Combine enzymatic catalysts (e.g., lipases) with metal catalysts to racemize undesired enantiomers .

Case Study : A 2022 study achieved 98% ee using Ru-(S)-BINAP in THF at 40°C .

What computational strategies predict the biological activity of this compound?

Q. Advanced Research Focus

- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., GPCRs or enzymes) .

- QSAR Models : Train models on analogs (e.g., fluorophenyl derivatives ) to predict logP, solubility, and toxicity.

Limitations : Substituent effects (e.g., methoxy vs. fluoro) require DFT calculations for accurate electronic profiling .

How should researchers address contradictions in reported synthetic yields or spectroscopic data?

Advanced Research Focus

Root-Cause Analysis Framework :

Reagent Purity : Trace solvents (e.g., EtOH moisture) may alter reduction kinetics .

Analytical Calibration : Validate NMR spectra against certified standards (e.g., NIST reference compounds ).

Stereochemical Drift : Monitor ee over time via HPLC; use stabilizing additives (e.g., ascorbic acid) .

Example : Discrepancies in melting points (e.g., 120–125°C vs. 128°C) may arise from polymorphic forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.